![molecular formula C8H14ClF3N2O B2687752 1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride CAS No. 1606799-59-0](/img/structure/B2687752.png)
1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical with the CAS Number: 1606799-59-0. It has a molecular weight of 246.66 . It is a powder in physical form .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name of the compound is 1-(2-(aminomethyl)piperidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride . More detailed molecular structure information was not found in the search results.Physical And Chemical Properties Analysis
The compound is a powder in physical form . The storage temperature is room temperature .Scientific Research Applications
Chemical Synthesis Applications
Glycosylation Enhancers : The research conducted by Crich and Smith (2001) demonstrates the utility of piperidine derivatives in the activation of thioglycosides for glycosylation, a crucial reaction in the synthesis of complex carbohydrates. The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride enables the conversion of thioglycosides to glycosyl triflates, facilitating diverse glycosidic linkage formations under mild conditions (Crich & Smith, 2001).
Synthesis of Ornithine and Thalidomide Mimetics : Tolmachova et al. (2011) explored the hydrogenation of certain piperidinones for synthesizing novel trifluoromethyl-containing mimetics of ornithine and thalidomide, showcasing the compound's role in creating bioactive molecules with potential therapeutic applications (Tolmachova et al., 2011).
Medicinal Chemistry Applications
Synthesis of Bioactive Molecules : The work by Zheng Rui (2010) on the preparation of various piperidin-4-yl)methanone derivatives highlights the compound's significance in the synthesis of intermediates for pharmaceuticals, indicating its versatility in drug development processes (Zheng Rui, 2010).
Development of Corrosion Inhibitors : An intriguing application beyond direct pharmaceutical use is demonstrated by Belghiti et al. (2018), where piperidine derivatives are evaluated as green corrosion inhibitors on iron surfaces. This research underscores the compound's potential in industrial applications, particularly in materials science and engineering to prevent corrosion in metallic structures (Belghiti et al., 2018).
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride”, is an important task of modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs , indicating potential future directions in pharmaceutical applications.
Mechanism of Action
As for the pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, the route of administration, and the patient’s physiological condition. The presence of the trifluoromethyl group could potentially affect the compound’s metabolic stability, as fluorine atoms are known to influence the metabolic pathways of drugs .
Properties
IUPAC Name |
1-[2-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)7(14)13-4-2-1-3-6(13)5-12;/h6H,1-5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZYDWFNAIBUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)C(=O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
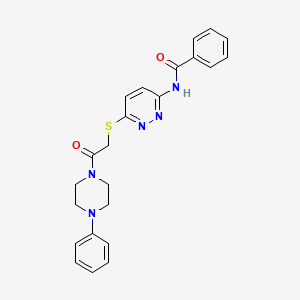
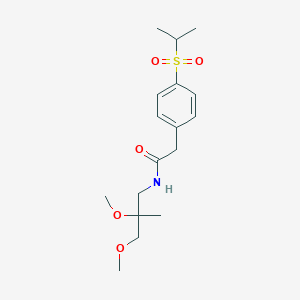
![3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2687673.png)
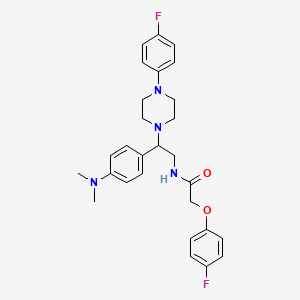
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2687675.png)
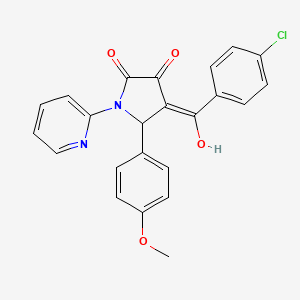
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2687680.png)
![1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline](/img/structure/B2687681.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2687683.png)
![(2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2687684.png)
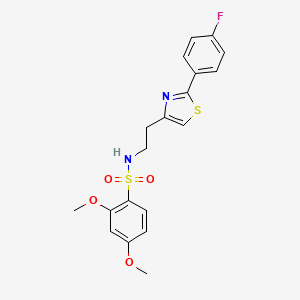
![Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2687686.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2687691.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate](/img/structure/B2687692.png)
